(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)
Description
The compound “(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)” is a structurally unique molecule featuring a central benzylazanediyl (N-benzyl-substituted amine) group bridging two ethyl but-2-enoate moieties. The diethyl ester groups enhance solubility in organic solvents, while the benzyl-substituted amine may influence intermolecular interactions or biological activity .
Properties
IUPAC Name |
ethyl (E)-4-[benzyl-[(E)-4-ethoxy-4-oxobut-2-enyl]amino]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3/b12-8+,13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSUYIWYOYCCQ-QHKWOANTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCN(CC=CC(=O)OCC)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CN(CC1=CC=CC=C1)C/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) typically involves the reaction of diethyl but-2-enoate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains two conjugated α,β-unsaturated ester groups () and a central benzylazanediyl () moiety. These functional groups enable:
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Conjugate additions (e.g., Michael additions) at the α,β-unsaturated esters.
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Hydrolysis of ester groups under acidic/basic conditions.
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Amine-mediated alkylation or oxidation via the benzylazanediyl group.
Hydrolysis of Ester Groups
The diethyl ester groups can undergo hydrolysis to form carboxylic acids. For example:
Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous media at elevated temperatures .
Conjugate Addition Reactions
The α,β-unsaturated esters participate in Michael additions. For instance:
Nucleophiles (Nu⁻) : Amines, thiols, or organocopper reagents.
Catalysts : Cu(I) or Pd(0) complexes (similar to β-boration in related systems) .
| Reaction Example | Product | Conditions |
|---|---|---|
| Michael addition with benzylamine | β-Amino ester derivative | CuCl, DMF, 80°C |
Oxidative Coupling at the Benzylazanediyl Group
The tertiary amine in the benzylazanediyl bridge can undergo oxidation or participate in cross-coupling reactions. For example:
Mechanism : Similar to oxidative N–S bond formation observed in benzylidene acetohydrazides .
Cycloaddition Reactions
The conjugated dienoate system may act as a dienophile in Diels-Alder reactions:
Typical Dienes : 1,3-Butadiene, anthracene .
Stability and Handling
Scientific Research Applications
(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate),” we compare it with structurally analogous compounds reported in recent literature. Key differentiating factors include the central bridging group, ester substituents, and functional applications.
Structural Analogues and Electronic Properties
- This could make the compound a candidate for selective ion sensing or catalysis .
- Ester Substituents : Diethyl esters improve solubility in organic solvents relative to dibenzyl or unsubstituted analogues (e.g., chalcone in ). This property is critical for synthetic processing in materials science .
Biological Activity
(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate), identified by its CAS number 1041439-28-4, is a synthetic compound with potential biological activities. This compound belongs to the class of diesters and has garnered interest for its possible applications in medicinal chemistry, particularly in the fields of antitumor and antimicrobial research.
Chemical Structure and Properties
The molecular formula of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) is , with a molecular weight of approximately 331.41 g/mol. The compound features a benzyl group and amidine functionalities, which are known to enhance biological activity through interactions with biological macromolecules such as DNA.
Biological Activity Overview
Research into the biological activity of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) has primarily focused on its potential antitumor and antimicrobial properties. The following sections summarize key findings from various studies.
Antitumor Activity
Several studies have evaluated the antitumor potential of compounds structurally related to (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate). For instance, derivatives containing amidine groups have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |
These compounds exhibited higher efficacy in two-dimensional assays compared to three-dimensional cultures, indicating a promising profile for further development as potential antitumor agents .
Antimicrobial Activity
The antimicrobial properties of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) have been explored through various testing methods. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | <10 µg/mL |
| Compound B | Escherichia coli | <15 µg/mL |
These findings suggest that the incorporation of amidine moieties may enhance binding affinity to microbial DNA, thereby inhibiting growth .
The proposed mechanism for the biological activity of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) involves the binding to DNA and subsequent inhibition of DNA-dependent enzymes. This interaction can lead to the disruption of cellular processes such as replication and transcription.
Case Study: Interaction with DNA
In vitro studies have shown that similar compounds can intercalate into double-stranded RNA and DNA or bind selectively within the minor groove of AT-rich regions. This binding is facilitated by hydrogen bonding and electrostatic interactions between the positively charged amidine groups and the negatively charged phosphate backbone of nucleic acids .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the stereochemical configuration and functional groups of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve double-bond geometry (E/Z configuration) and verify the benzylazanediyl bridge. NOESY/ROESY experiments can confirm spatial proximity of protons in the (2E,2'E) configuration .
- Infrared Spectroscopy (IR) : Identify ester carbonyl stretches (~1740 cm) and C=C stretching vibrations (~1650 cm) to validate the but-2-enoate backbone .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out byproducts.
Q. How can researchers optimize the synthesis of this compound to minimize isomerization during esterification?
- Methodological Answer :
- Reaction Conditions : Use low-temperature (0–5°C) esterification with DCC/DMAP coupling agents to suppress double-bond isomerization .
- Purification : Employ silica-gel chromatography with non-polar solvents (e.g., hexane:ethyl acetate) to separate stereoisomers. Monitor purity via TLC and HPLC .
- Catalyst Selection : Transition-metal-free conditions reduce side reactions; for example, use DMAP as a nucleophilic catalyst instead of Pd-based systems .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between computational predictions and observed reactivity in the benzylazanediyl moiety?
- Methodological Answer :
- Hybrid DFT/MD Simulations : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) to model solvation effects and steric hindrance. Validate with kinetic studies (e.g., variable-temperature NMR) .
- Comparative Reactivity Studies : Synthesize analogs (e.g., replacing benzyl with phenyl groups) to isolate electronic vs. steric contributions. Use Hammett plots to correlate substituent effects with reaction rates .
Q. How can the binding mechanism of this compound with biological targets (e.g., enzymes) be elucidated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (association/dissociation rates) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of the protein upon compound binding to infer conformational changes .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding poses, followed by mutagenesis studies to validate critical residues .
Q. What are the limitations in extrapolating in vitro stability data to real-world applications (e.g., drug delivery)?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to simulated physiological conditions (pH 7.4, 37°C) and analyze degradation products via LC-MS. Compare with computational degradation pathways .
- Matrix Effects : Test stability in complex matrices (e.g., serum or wastewater) to assess interactions with organic/inorganic components. Use cooling protocols to slow degradation during long-term experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
